molecular formula C20H17F2N3O2 B6643408 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B6643408
M. Wt: 369.4 g/mol
InChI Key: RPNPMKOCTONXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the indole-based compounds and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is not fully understood. However, it has been found to act as an inhibitor of various enzymes and receptors in the body, including cyclooxygenase-2, nitric oxide synthase, and the dopamine transporter. It has also been found to modulate the activity of various signaling pathways in the body, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its anti-inflammatory and antioxidant effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its biological activities are well documented. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that it may have off-target effects, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential use of this compound as a therapeutic agent in cancer treatment should be further explored.

Synthesis Methods

The synthesis of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been reported in several studies. The most common method involves the reaction of 6-fluoroindole-3-carboxaldehyde with 4-(4-fluorophenyl)piperazine in the presence of an acid catalyst. The resulting product is then treated with ethyl acetoacetate to obtain the final compound.

Scientific Research Applications

1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-13-1-4-15(5-2-13)24-7-9-25(10-8-24)20(27)19(26)17-12-23-18-11-14(22)3-6-16(17)18/h1-6,11-12,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPMKOCTONXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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